molecular formula C18H18N4 B13820243 4-(Piperidin-1-yl)-2-(pyridin-4-yl)quinazoline

4-(Piperidin-1-yl)-2-(pyridin-4-yl)quinazoline

Cat. No.: B13820243
M. Wt: 290.4 g/mol
InChI Key: ADWTWBGYGXEQOR-UHFFFAOYSA-N
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Description

4-piperidin-1-yl-2-pyridin-4-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with piperidine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidin-1-yl-2-pyridin-4-ylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently. The use of automated reactors and advanced purification methods like chromatography can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-piperidin-1-yl-2-pyridin-4-ylquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Scientific Research Applications

4-piperidin-1-yl-2-pyridin-4-ylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-piperidin-1-yl-2-pyridin-4-ylquinazoline involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act on kinases or other signaling proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperine and piperidinone, which also exhibit significant biological activities.

    Pyridine derivatives: These include compounds like pyridoxine and niacin, which are essential in various biochemical processes.

Uniqueness

4-piperidin-1-yl-2-pyridin-4-ylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperidine and pyridine moieties with a quinazoline core makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

4-piperidin-1-yl-2-pyridin-4-ylquinazoline

InChI

InChI=1S/C18H18N4/c1-4-12-22(13-5-1)18-15-6-2-3-7-16(15)20-17(21-18)14-8-10-19-11-9-14/h2-3,6-11H,1,4-5,12-13H2

InChI Key

ADWTWBGYGXEQOR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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